5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination of Pyrimidine: The initial step involves the bromination of pyrimidine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Formation of Piperidine Derivative: The bromopyrimidine is then reacted with piperidine to form the piperidinylmethyl derivative. This reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol.
Oxazole Ring Formation: The final step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction using appropriate reagents and conditions, such as the use of phosphorus oxychloride (POCl3) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially converting it to a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, owing to its ability to inhibit specific biological pathways.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique reactivity allows for the creation of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids, while the piperidine and oxazole rings can interact with proteins and enzymes. These interactions can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, resulting in antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
- [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
- 4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Uniqueness
What sets 5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine apart from similar compounds is its specific combination of structural features. The presence of the bromopyrimidine moiety, piperidine ring, and oxazole ring in a single molecule provides a unique platform for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-11-19-14(10-21-11)8-20-4-2-12(3-5-20)9-22-15-17-6-13(16)7-18-15/h6-7,10,12H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNFQJRCUIMSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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